
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate is an organic compound with the molecular formula C9H14Cl3FO2 It is a derivative of pentanoic acid, where the hydrogen atoms are substituted by trichloroethyl and fluoro-methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate typically involves the esterification of 4-fluoro-4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-fluoro-4-methylpentanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Hydrolysis: 4-Fluoro-4-methylpentanoic acid and 2,2,2-trichloroethanol.
Reduction: 4-Fluoro-4-methylpentanoic acid and ethyl group derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl 4-methylpentanoate: Lacks the fluoro group, which may result in different chemical and biological properties.
4-Fluoro-4-methylpentanoic acid:
2,2,2-Trichloroethyl 4-fluorobutanoate: Has a shorter carbon chain, which can influence its physical and chemical properties.
Uniqueness
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate is unique due to the presence of both trichloroethyl and fluoro-methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77894-28-1 |
|---|---|
Fórmula molecular |
C8H12Cl3FO2 |
Peso molecular |
265.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C8H12Cl3FO2/c1-7(2,12)4-3-6(13)14-5-8(9,10)11/h3-5H2,1-2H3 |
Clave InChI |
DKFNARIHZDUCTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)OCC(Cl)(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


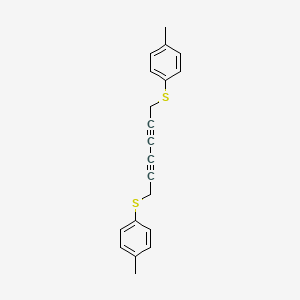

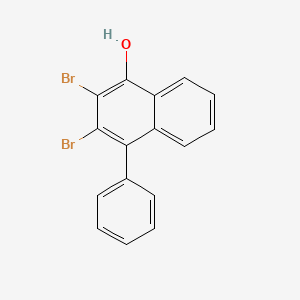
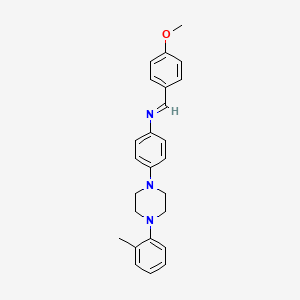
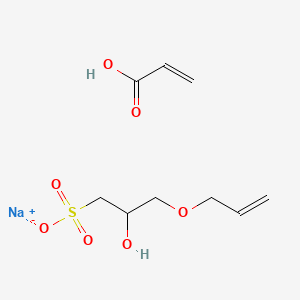
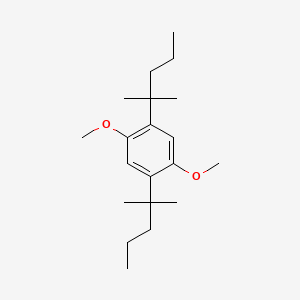
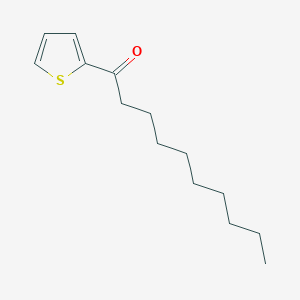
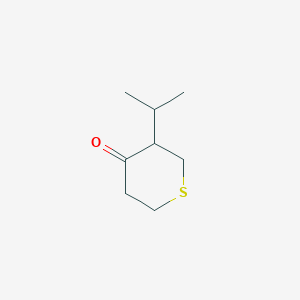
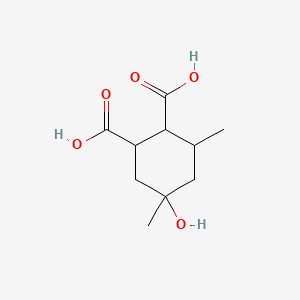

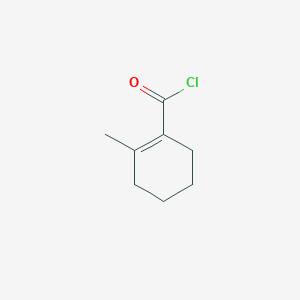
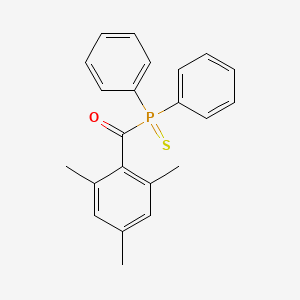
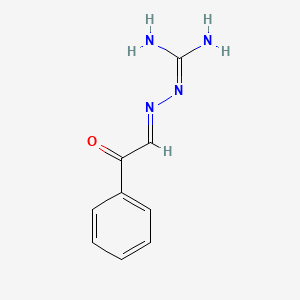
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
